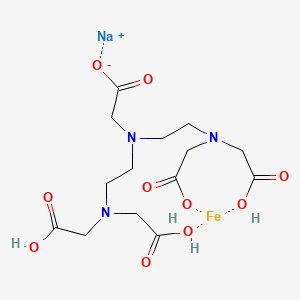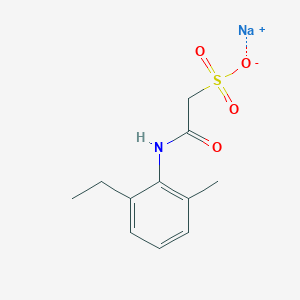![molecular formula C14H19ClO3 B1401539 [3-Chloro-4-(hexyloxy)phenyl]acetic acid CAS No. 66734-93-8](/img/structure/B1401539.png)
[3-Chloro-4-(hexyloxy)phenyl]acetic acid
Übersicht
Beschreibung
3-Chloro-4-hydroxyphenylacetic acid is an organic compound used as a building block in organic synthesis . It has a molecular weight of 186.59 . It’s an auxin influx inhibitor and is one of the major chlorinated metabolites of chlorotyrosine .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-hydroxyphenylacetic acid” can be represented by the SMILES stringOC(=O)Cc1ccc(O)c(Cl)c1 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-hydroxyphenylacetic acid” include a melting point of 108-110 °C (lit.) . It is a powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
[3-Chloro-4-(hexyloxy)phenyl]acetic acid has been studied for its potential in synthesizing new compounds. One study focused on creating a series of novel phenyl pyrazoline derivatives, evaluating their antimicrobial activity, and characterizing them through IR, 1H NMR, spectroscopy, and microanalysis. This research suggests potential applications in developing new antimicrobial agents (Shah & Patel, 2012).
Photo-Degradation Analysis
The compound has been used in the study of photo-degradation behavior of pharmaceuticals. In one case, it was observed to degrade into a primary photo-degradation product when exposed to visible light. This degradation was analyzed using techniques like LC-MS/MS and NMR, offering insights into the stability and storage conditions of pharmaceutical compounds (Wu, Hong, & Vogt, 2007).
Spectrophotometric Studies
Spectrophotometric studies have been conducted on complexes involving carboxylic acids like this compound. These studies help in understanding the chemical properties and interactions of the compound, particularly its complexation behaviors, which can be crucial in various chemical and pharmaceutical applications (Ramamoorthy & Santappa, 1968).
Chemical Synthesis and Reactions
The compound has been involved in reactions leading to the formation of new chemical structures. For instance, it has been used in the synthesis of 5-aryl-2H-tetrazoles and their derivatives, which were then tested for superoxide scavenging activity and anti-inflammatory properties. Such studies demonstrate the versatility of this compound in synthesizing biologically active compounds (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Biological Impact Studies
Research has also been conducted on the effects of similar compounds on biological systems, such as their impact on the growth of blue-green algae. Understanding the biological interactions of such compounds is crucial for assessing their environmental impact and potential applications in biochemistry or ecology (Ahmad & Winter, 1970).
Safety and Hazards
“3-Chloro-4-hydroxyphenylacetic acid” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-hexoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-2-3-4-5-8-18-13-7-6-11(9-12(13)15)10-14(16)17/h6-7,9H,2-5,8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQZSEFIWOCPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80797749 | |
| Record name | [3-Chloro-4-(hexyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66734-93-8 | |
| Record name | [3-Chloro-4-(hexyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)
phenyl]methylidene})amine](/img/structure/B1401465.png)


![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)



